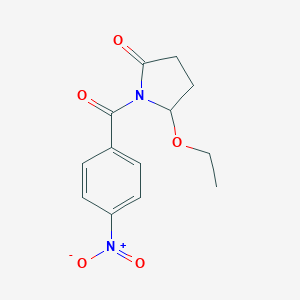
N-(4-Chloropyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloropyridin-3-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyridine-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mecanismo De Acción
N-(4-Chloropyridin-3-yl)acetamide acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural signaling and behavior. N-(4-Chloropyridin-3-yl)acetamide has been found to be highly selective for the dopamine transporter, with minimal effects on other monoamine transporters such as the serotonin transporter.
Efectos Bioquímicos Y Fisiológicos
N-(4-Chloropyridin-3-yl)acetamide has been found to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, N-(4-Chloropyridin-3-yl)acetamide has been found to increase locomotor activity and induce stereotyped behaviors, as well as to enhance the reinforcing effects of drugs of abuse such as cocaine and amphetamine. N-(4-Chloropyridin-3-yl)acetamide has also been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. In addition, N-(4-Chloropyridin-3-yl)acetamide has been found to affect other neurotransmitter systems, such as the glutamate system, which may contribute to its effects on cognition and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chloropyridin-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is highly selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of N-(4-Chloropyridin-3-yl)acetamide. It has been found to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. In addition, the effects of N-(4-Chloropyridin-3-yl)acetamide can be dose-dependent, making it important to carefully control for dose in experimental studies.
Direcciones Futuras
There are a number of future directions for research on N-(4-Chloropyridin-3-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-Chloropyridin-3-yl)acetamide, which may have improved selectivity and efficacy for the treatment of various psychiatric disorders. Another area of interest is the use of N-(4-Chloropyridin-3-yl)acetamide in combination with other drugs or therapies, such as deep brain stimulation, to enhance its effects on neural signaling and behavior. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-Chloropyridin-3-yl)acetamide on neurotransmitter systems and behavior, which may provide insights into the underlying pathophysiology of various psychiatric disorders.
Métodos De Síntesis
N-(4-Chloropyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-chloro-3-pyridinecarboxylic acid with acetyl chloride or acetic acid, or the reaction of 4-chloro-3-pyridinecarboxylic acid with N,N-dimethylacetamide. The purity of the final product can be improved through recrystallization from solvents such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-(4-Chloropyridin-3-yl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia. N-(4-Chloropyridin-3-yl)acetamide has also been used in studies of the effects of dopamine on cognitive function, as well as in the development of new drugs for the treatment of various psychiatric disorders.
Propiedades
Número CAS |
138769-30-9 |
|---|---|
Nombre del producto |
N-(4-Chloropyridin-3-yl)acetamide |
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
N-(4-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11) |
Clave InChI |
OVHYDXWSTXPLDD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CN=C1)Cl |
SMILES canónico |
CC(=O)NC1=C(C=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)


![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

